5–10× Higher Relaxivity: Fosveset vs. Gadopentetate Dimeglumine (Gd-DTPA) in Human Plasma
Fosveset, when bound to albumin in human plasma, exhibits a T1 relaxivity approximately 6 to 10 times greater than the conventional ECF agent gadopentetate dimeglumine (Gd-DTPA) [1]. This relaxivity amplification is a direct consequence of reversible non-covalent albumin binding; without it, the free molecule has only marginally higher relaxivity than standard agents. In ex vivo studies, rabbit and monkey plasma T1 values following 0.1 mmol/kg MS-325 injection were reduced to 50–100 msec compared to 200–400 msec with Gd-DTPA, a quantified difference of 100–350 msec shorter T1 [1]. The targeted mechanism thus translates into markedly superior signal enhancement per unit dose of gadolinium.
| Evidence Dimension | Relaxivity (T1 reduction in plasma at 20 MHz, 37°C); in vivo plasma T1 after 0.1 mmol/kg |
|---|---|
| Target Compound Data | Relaxivity: ~6–10× that of Gd-DTPA (protein-bound). Post-injection T1: 50–100 msec. |
| Comparator Or Baseline | Gadopentetate dimeglumine (Gd-DTPA): Post-injection T1: 200–400 msec. |
| Quantified Difference | Relaxivity: 6–10 fold higher; post-injection T1 reduction of 100–350 msec shorter. |
| Conditions | Human plasma in vitro (relaxivity); ex vivo rabbit and monkey plasma post-injection (0.1 mmol/kg); 20 MHz. |
Why This Matters
Higher relaxivity per gadolinium atom enables lower contrast doses and/or superior image quality, a critical driver for procurement when evaluating agent cost and patient safety.
- [1] Lauffer RB, Parmelee DJ, Dunham SU, et al. MS-325: albumin-targeted contrast agent for MR angiography. Radiology. 1998;207(2):529-538. doi:10.1148/radiology.207.2.9577506 View Source
